molecular formula C17H17N5O3 B6424982 2,4-dimethoxy-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide CAS No. 2034270-56-7

2,4-dimethoxy-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide

Cat. No. B6424982
CAS RN: 2034270-56-7
M. Wt: 339.3 g/mol
InChI Key: RXRONHNUGFQFOZ-UHFFFAOYSA-N
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Description

The compound “2,4-dimethoxy-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceuticals . The molecule also contains a pyridin-3-yl group and a 1,2,3-triazol-4-yl group, which are common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzamide moiety would likely contribute to the planarity of the molecule, while the pyridin-3-yl and 1,2,3-triazol-4-yl groups could potentially introduce some three-dimensionality .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzamide, pyridin-3-yl, and 1,2,3-triazol-4-yl groups. These groups are known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Scientific Research Applications

2,4-dimethoxy-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide has been studied for its potential applications in scientific research. It has been used as a reagent for organic transformations, as a probe for studying the structure-activity relationship of proteins, and as a tool for the synthesis of other compounds. It has also been studied for its potential medicinal applications, such as its ability to inhibit certain enzymes and its potential to act as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

The use of 2,4-dimethoxy-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is also easy to synthesize. In addition, it is relatively stable, and it is not toxic or hazardous to handle. However, there are also some limitations to its use in laboratory experiments. For example, the reaction conditions for its synthesis can be difficult to control, and the yields of the product can vary depending on the reaction conditions. In addition, the compound is not water soluble, and therefore it must be used in an organic solvent.

Future Directions

The potential applications of 2,4-dimethoxy-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide are still being explored, and there are many potential future directions for its use. For example, further research could be conducted to study its potential medicinal applications, such as its ability to inhibit certain enzymes and its potential to act as an anti-cancer agent. In addition, more research could be conducted to study its potential applications in organic synthesis and as a tool for the synthesis of other compounds. Finally, further research could be conducted to study the mechanism of action of this compound and to identify new potential uses for the compound.

Synthesis Methods

The synthesis of 2,4-dimethoxy-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide involves the reaction of a pyridine-3-yl-1H-1,2,3-triazole with 2,4-dimethoxybenzamide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product. The reaction is typically conducted in an organic solvent, such as methanol or dimethylformamide, at a temperature of 80-90°C. The reaction is typically complete within 4-6 hours, and the product can be isolated by filtration and dried under vacuum.

properties

IUPAC Name

2,4-dimethoxy-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-24-14-5-6-15(16(8-14)25-2)17(23)19-9-12-11-22(21-20-12)13-4-3-7-18-10-13/h3-8,10-11H,9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRONHNUGFQFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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